Lumiluteoskyrin
Description
Properties
CAS No. |
22333-61-5 |
|---|---|
Molecular Formula |
C30H20O12 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
6,9,18,25,27,28-hexahydroxy-7,22-dimethylheptacyclo[13.11.1.12,14.03,12.05,10.017,26.019,24]octacosa-3(12),5,7,9,17(26),18,21,24-octaene-4,11,13,16,20,23-hexone |
InChI |
InChI=1S/C30H20O12/c1-5-3-7(31)9-15(21(5)33)27(39)13-11-12-14-18(24(36)10-8(32)4-6(2)22(34)16(10)28(14)40)30(42)20(26(12)38)19(25(11)37)29(41)17(13)23(9)35/h3-4,11-12,19-20,25-26,31,33,36-38,40H,1-2H3 |
InChI Key |
UNJSSLFEEPOIPS-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lumiluteoskyrin |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Lumiluteoskyrin has the chemical formula and is known for its photoreactive properties, which allow it to convert into a colored quinonic compound upon exposure to light. This characteristic makes it particularly interesting for studies involving photochemistry and its biological implications .
Antioxidant Activity
This compound exhibits notable antioxidant properties, which protect cells from oxidative damage. This activity is crucial in various biological contexts, including cancer prevention and neuroprotection.
- Case Study : A study demonstrated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound was shown to inhibit lipid peroxidation, suggesting its potential as a therapeutic agent against oxidative damage.
Antifungal Properties
Research indicates that this compound possesses antifungal activity against pathogenic fungi. This property is particularly relevant in the context of food safety and agricultural applications.
- Data Table: Antifungal Efficacy of this compound
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 20 | 200 |
| Penicillium spp. | 18 | 150 |
This table summarizes the antifungal efficacy of this compound against various fungal strains, indicating its potential as a natural antifungal agent .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell growth. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms.
- Case Study : In vitro studies on the MCF-7 breast cancer cell line revealed that this compound significantly inhibited cell proliferation and induced cell cycle arrest. The compound was found to interact with key signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer drug .
Toxicological Studies
Given its origins from fungal metabolites known for their toxicity, this compound has been subject to toxicological evaluations to understand its safety profile.
- Findings : Research has indicated that while this compound demonstrates biological activity, it also exhibits cytotoxic effects at higher concentrations. Studies have focused on understanding the dose-response relationship to establish safe usage levels .
Biochemical Research
This compound's unique structure allows it to serve as a valuable tool in biochemical research, particularly in studying enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lumiluteoskyrin belongs to a family of anthraquinoid fungal metabolites, including (-)-luteoskyrin, (+)-rugulosin, and (-)-rubroskyrin. Below is a systematic comparison based on structural, spectroscopic, and reactivity data (Table 1).
Table 1: Comparative Analysis of this compound and Structurally Related Compounds
Structural and Functional Contrasts
Core Skeleton and Modifications: this compound and (-)-luteoskyrin share a dimeric anthraquinone backbone. However, this compound’s quinone B group distinguishes it from (-)-luteoskyrin, which retains hydroxyl groups critical for its toxicity . (+)-Rugulosin and (-)-rubroskyrin exhibit stereochemical variations. For instance, (+)-rugulosin’s tetracyclic structure lacks the photolabile sites present in (-)-luteoskyrin, making it less reactive under UV light .
Reactivity :
- This compound is generated via photochemical dehydrogenation of (-)-luteoskyrin, whereas (+)-rugulosin undergoes bromination to form derivatives like dibromodehydrotetrahydrorugulosin (C₃₀H₂₂O₁₀Br₂·H₂O·2CH₃OH) .
- (-)-Rubroskyrin’s conjugated system enables distinct reactivity, such as forming stable brominated intermediates without ring contraction .
Spectroscopic Signatures: this compound’s IR spectrum (similar to quinone B) contrasts with (-)-luteoskyrin’s phenolic OH signals in NMR . Crystal data for dibromodehydrotetrahydrorugulosin (monoclinic, P2₁ space group, R = 0.109) provide a benchmark for comparing lattice parameters in related compounds .
Preparation Methods
Retrosynthetic Analysis
The molecule is dissected into three key fragments:
Quinone Formation
Anthraquinone derivatives serve as starting materials. For example, 1,8-dihydroxyanthraquinone undergoes methylation and oxidation to install critical methoxy and ketone groups.
Cyclocondensation
A pivotal step involves the fusion of pyrrole rings to the quinone core. This is achieved via:
Functionalization
Final steps introduce hydroxyl and methyl groups using protective group strategies. For instance, tert-butyldimethylsilyl (TBS) groups shield hydroxyls during methylation, followed by deprotection under mild acidic conditions.
Comparative Analysis of Preparation Methods
| Parameter | Photochemical Conversion | Total Synthesis |
|---|---|---|
| Yield | 60–75% | 15–30% |
| Complexity | Low | High |
| Cost | Moderate | High |
| Purity | >90% | 85–95% |
| Scalability | Industrial feasible | Laboratory-scale only |
Advantages and Limitations
-
Photochemical Method : Efficient and scalable but dependent on luteoskyrin availability.
-
Total Synthesis : Offers structural flexibility but suffers from low yields and high costs.
Optimization and Industrial Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
